molecular formula C15H10BrFN2S B12114870 N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine CAS No. 61383-57-1

N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine

Cat. No.: B12114870
CAS No.: 61383-57-1
M. Wt: 349.2 g/mol
InChI Key: GJCNMVXIUMVYDI-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Substitution Reactions: The introduction of bromine and fluorine atoms to the phenyl rings can be achieved through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while fluorination can be achieved using fluorine gas or other fluorinating agents like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine typically involves multi-step reactions that yield various derivatives with diverse biological properties. The molecular structure can be confirmed through various spectroscopic techniques such as NMR and IR spectroscopy. The presence of bromine and fluorine substituents enhances the compound's pharmacological profile by influencing its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit promising antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain derivatives have been compared to standard antimicrobial agents like norfloxacin and fluconazole, highlighting their potential as effective alternatives in treating infections caused by resistant microbial strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). In these studies, specific derivatives exhibited significant antiproliferative effects comparable to established chemotherapeutic agents such as 5-fluorouracil. Molecular docking studies have suggested favorable binding interactions with cancer-related targets, indicating a mechanism of action that warrants further investigation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study synthesized a series of thiazole derivatives, including this compound, which were tested for antimicrobial activity. The results indicated several compounds with MIC values comparable to standard drugs, showcasing their potential in clinical applications .
  • Anticancer Screening : Another research effort focused on the anticancer activity of thiazole derivatives against MCF7 cells. Among the tested compounds, some demonstrated IC50 values in the low micromolar range, suggesting robust anticancer activity .
  • Molecular Docking Studies : Computational studies using molecular docking have revealed that the synthesized compounds possess good binding affinities to target proteins associated with cancer progression. This computational approach aids in predicting the pharmacokinetic properties and therapeutic efficacy of these compounds .

Comparative Data Table

Compound Activity Type Standard Comparison IC50/MIC Values
This compoundAntimicrobialNorfloxacinVaries (low µM)
This compoundAnticancer5-FluorouracilVaries (low µM)

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-4-(4-fluorophenyl)-2-thiazolamine
  • N-(4-Bromophenyl)-4-(4-chlorophenyl)-2-thiazolamine
  • N-(4-Bromophenyl)-4-(4-methylphenyl)-2-thiazolamine

Uniqueness

N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity in various applications compared to similar compounds.

Biological Activity

N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with bromine and fluorine atoms on the phenyl rings. The synthesis typically involves the Hantzsch thiazole synthesis method, where α-haloketones react with thioamides under basic conditions. Electrophilic aromatic substitution reactions are employed to introduce the bromine and fluorine substituents.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In a study assessing a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, certain compounds demonstrated antimicrobial activity comparable to standard antibiotics such as norfloxacin and antifungals like fluconazole. Specifically, compounds identified as p2 , p3 , p4 , and p6 showed promising results against both bacterial and fungal strains .

CompoundAntimicrobial ActivityComparison Standard
p2SignificantNorfloxacin
p3ModerateFluconazole
p4SignificantNorfloxacin
p6ModerateFluconazole

2. Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. Notably, compound p2 was highlighted as the most potent derivative, showing activity comparable to the standard chemotherapeutic agent 5-fluorouracil .

Case Study: MCF7 Cell Line

  • Tested Compound : this compound
  • Cell Line : MCF7 (human breast adenocarcinoma)
  • Method : Sulforhodamine B (SRB) assay
  • Results : Compound p2 exhibited significant cytotoxicity, indicating potential for further development as an anticancer agent.

The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, leading to the observed antimicrobial and anticancer effects .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicated favorable docking scores for compounds p2 , p3 , p4 , and p6 , suggesting their potential efficacy in targeting specific proteins involved in cancer progression and microbial resistance .

Properties

CAS No.

61383-57-1

Molecular Formula

C15H10BrFN2S

Molecular Weight

349.2 g/mol

IUPAC Name

N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H10BrFN2S/c16-11-3-7-13(8-4-11)18-15-19-14(9-20-15)10-1-5-12(17)6-2-10/h1-9H,(H,18,19)

InChI Key

GJCNMVXIUMVYDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Br)F

Origin of Product

United States

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